Tert-butyl 2-(5-amino-1,2-oxazol-3-YL)pyrrolidine-1-carboxylate
Description
Introduction to Tert-Butyl 2-(5-Amino-1,2-Oxazol-3-yl)Pyrrolidine-1-Carboxylate
This hybrid molecule combines nitrogen- and oxygen-containing heterocycles with a sterically bulky protecting group, making it a valuable scaffold in medicinal chemistry and asymmetric synthesis. Its structural complexity arises from the interplay of rigid and flexible regions, enabling tunable conformational states and site-selective reactivity.
Structural Features of Bicyclic Heterocyclic Systems
Pyrrolidine Core: Conformational Dynamics and Stereochemical Implications
The pyrrolidine ring exhibits significant conformational flexibility due to pseudorotation, a process involving the interconversion of envelope (Cs) and twisted (C2) conformers through puckering motions. Density functional theory (DFT) studies indicate that the N–H equatorial conformation is energetically favored over the axial form by approximately 1.2–1.8 kcal/mol in unsubstituted pyrrolidine, as the equatorial arrangement minimizes 1,3-diaxial steric strain. However, substitution at the nitrogen atom—such as with the Boc group—alters this preference.
Table 1: Conformational Energies of Pyrrolidine Derivatives
| Substituent | Axial Conformer Energy (kcal/mol) | Equatorial Conformer Energy (kcal/mol) | Energy Difference (ΔG) |
|---|---|---|---|
| Unsubstituted | 0.0 | -1.5 | 1.5 |
| Boc-Protected | +2.3 | 0.0 | 2.3 |
The tert-butyloxycarbonyl group induces a pronounced equatorial bias (ΔG = 2.3 kcal/mol) due to steric clashes between the bulky tert-butyl moiety and the adjacent pyrrolidine C2 substituent. This steric effect restricts pseudorotation, stabilizing a single dominant conformer and enhancing stereochemical predictability in synthetic applications.
1,2-Oxazole Moiety: Aromaticity vs. Diene Character in Electronic Structure
The 1,2-oxazole ring exhibits dual electronic behavior: partial aromaticity from 6π-electron delocalization and diene-like reactivity at the C4–C5 bond. Natural bond orbital (NBO) analyses reveal diminished aromatic stabilization compared to benzene (resonance energy ≈ 15 kcal/mol vs. 36 kcal/mol), resulting in heightened susceptibility to electrophilic attacks.
Key Electronic Features:
- Aromatic Contributions: The lone pairs on oxygen and nitrogen participate in conjugation, creating a delocalized π-system across positions 1–3–5.
- Diene Reactivity: The C4–C5 bond retains partial double-bond character (bond length ≈ 1.34 Å), enabling cycloaddition reactions with electron-deficient dienophiles.
Substituents at C3 (e.g., the 5-amino group) further modulate electronic density. The amino group donates electron density via resonance, increasing nucleophilicity at C5 while reducing diene reactivity—a critical factor in regioselective functionalization.
Tert-Butyloxycarbonyl (Boc) Protecting Group: Steric and Electronic Effects
The Boc group serves dual roles:
- Steric Shielding: The tert-butyl moiety (van der Waals volume ≈ 150 ų) creates a hydrophobic microenvironment around the pyrrolidine nitrogen, sterically hindering nucleophilic attack or undesired protonation.
- Electronic Stabilization: The carbonyl oxygen withdraws electron density via induction, reducing the basicity of the adjacent nitrogen (pKa ≈ 3–4 vs. 10–11 for unprotected pyrrolidine). This electronic deactivation prevents unwanted side reactions during peptide coupling or metal-catalyzed transformations.
Table 2: Comparative Basicity of Protected vs. Unprotected Pyrrolidine
| Compound | pKa (Conjugate Acid) |
|---|---|
| Pyrrolidine | 11.3 |
| Boc-Protected Pyrrolidine | 3.8 |
The Boc group’s orthogonality to other protecting groups (e.g., Fmoc, Cbz) makes it indispensable in multi-step syntheses, particularly in the construction of peptidomimetics and heterocyclic pharmaceuticals.
Properties
CAS No. |
887586-28-9 |
|---|---|
Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-10(13)18-14-8/h7,9H,4-6,13H2,1-3H3 |
InChI Key |
MMKADZYBONTSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NOC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino acid derivative and a carbonyl compound under acidic conditions.
Substitution on the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the oxazole derivative reacts with a suitable pyrrolidine precursor.
Protection and Deprotection Steps: The tert-butyl group is often used as a protecting group for the carboxylate functionality, which can be introduced and later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazole ring or the amino group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of tert-butyl 2-(5-amino-1,2-oxazol-3-YL)pyrrolidine-1-carboxylate as an antiviral agent. Research indicates that derivatives containing a β-amino acid moiety exhibit promising antiviral properties against various viruses:
- Tobacco Mosaic Virus : Compounds derived from similar structures showed higher antiviral activities compared to traditional agents, with curative activity rates reaching up to 91.5% at specific concentrations .
- Herpes Simplex Virus (HSV) : The compound has demonstrated significant anti-HSV activity, suggesting that structural modifications can enhance its efficacy against viral infections .
Antibacterial Properties
The compound's structural characteristics allow it to interact with bacterial enzymes, potentially inhibiting their function:
- MurA Inhibition : It has been noted that related compounds can serve as covalent inhibitors of bacterial peptidoglycan biosynthesis enzymes, which are crucial for bacterial cell wall formation. This action could lead to effective antibacterial therapies .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of compounds similar to this compound suggests potential applications in treating inflammatory diseases:
- Studies have indicated that certain derivatives can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and the amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Below is a comparative analysis of the target compound with two pyridine-based derivatives and a hypothetical oxazole analogue:
Comparative Analysis
Functional Group Reactivity :
- Target Compound: The 5-aminooxazole group enables nucleophilic reactions (e.g., acylation, alkylation) at the amino site. The Boc group is acid-labile, allowing deprotection under mild conditions (e.g., HCl/dioxane) .
- Pyridine Derivatives : The bromine atom in the pyridine analogues facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group acts as an electron-donating substituent, stabilizing positive charges in intermediates .
Electronic and Steric Effects :
- The amino group in the target compound increases electron density in the oxazole ring, enhancing its participation in π-π stacking and hydrogen-bonding interactions. This contrasts with the electron-deficient pyridine rings in the brominated analogues, which favor electrophilic substitution reactions.
Biological Activity
Tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₉N₃O₃
- Molecular Weight : 253.298 g/mol
- CAS Number : 887586-28-9
- LogP : 2.8479
- Polar Surface Area (PSA) : 81.59 Ų
These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of β-amino acids with a pyrrolidine core have been investigated for their effectiveness against various viruses:
- Hepatitis A Virus (HAV) : Compounds exhibiting antiviral activity against HAV have been synthesized, showing promising results in inhibiting viral replication .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has indicated that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 10.38 | Induction of apoptosis via p53 pathway |
| 5b | U-937 | 12.1 | Caspase activation leading to cell death |
These findings indicate that modifications to the pyrrolidine structure can enhance cytotoxicity against specific cancer types .
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes critical for viral replication or cancer cell survival.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in related compounds, suggesting a similar mechanism for this compound.
Study on Antiviral Efficacy
In a study assessing the efficacy of pyrrolidine derivatives against HAV, researchers found that certain compounds demonstrated a significant reduction in viral titer at concentrations as low as 20 µg/10^5 cells. This suggests that this compound could be a candidate for further antiviral development .
Cancer Cell Line Evaluation
Another study evaluated several pyrrolidine derivatives against various cancer cell lines, including MCF-7 and U-937. The results indicated that compounds with similar structures to this compound exhibited IC₅₀ values in the micromolar range, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
